Cas no 96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester)

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester structure
96568-07-9 structure
Produktname:7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
CAS-Nr.:96568-07-9
MF:C14H12ClFN2O3
MW:310.708086013794
MDL:MFCD08458313
CID:61854
PubChem ID:11722954

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • ETHYL 1-CYCLOPROPYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYLRIDINE CARBOXYLATE
    • 1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8- Naphthyridine-3-Carboxylic acid
    • Ethyl1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate
    • 1-Cyclopropyl-6-Fluoro-7-Chloride-4-Oxo-1,4-Dihydro-1,8-Napthyridine-3-Carboxylie acid
    • 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester
    • ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
    • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylicacid ethyl ester
    • C14H12ClFN2O3
    • ethyl 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
    • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluo
    • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (ACI)
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester;
    • Ethyl7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    • AKOS015999949
    • MFCD08458313
    • AS-13782
    • DTXSID30471143
    • 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4- oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • 96568-07-9
    • CS-0046189
    • 1-cyclopropyl-6-fluoro-7- chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
    • SCHEMBL5422476
    • RWCZOVMOKFTUAD-UHFFFAOYSA-N
    • SY047866
    • AC-7741
    • cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
    • MDL: MFCD08458313
    • Inchi: 1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3
    • InChI-Schlüssel: RWCZOVMOKFTUAD-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(=O)C2C(=NC(=C(C=2)F)Cl)N(C2CC2)C=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 310.05200
  • Monoisotopenmasse: 310.0520481g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 495
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 59.5
  • XLogP3: 3

Experimentelle Eigenschaften

  • Dichte: 1.727
  • Schmelzpunkt: 173-175°C
  • Siedepunkt: 485.919°C at 760 mmHg
  • Flammpunkt: 247.675°C
  • Brechungsindex: 1.692
  • PSA: 61.19000
  • LogP: 2.70060

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Sicherheitsinformationen

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB336937-25g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; .
96568-07-9
25g
€111.70 2025-02-17
TRC
C365395-25g
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
96568-07-9
25g
$ 856.00 2023-04-18
eNovation Chemicals LLC
Y0983230-100g
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
96568-07-9 95%
100g
$330 2024-08-02
abcr
AB336937-5 g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; .
96568-07-9
5g
€77.40 2023-04-26
Chemenu
CM141358-25g
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
96568-07-9 95+%
25g
$226 2021-08-05
Alichem
A219007994-100g
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
96568-07-9 96%
100g
$711.48 2023-08-31
TRC
C365395-1g
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
96568-07-9
1g
$ 127.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT513-5g
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
96568-07-9 96%
5g
97.0CNY 2021-08-04
SHENG KE LU SI SHENG WU JI SHU
sc-358143-1 g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate,
96568-07-9
1g
¥1,504.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-358143A-5 g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate,
96568-07-9
5g
¥4,513.00 2023-07-10

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate
Referenz
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Kiely, John S., Journal of Heterocyclic Chemistry, 1991, 28(2), 541-3

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
Use of tetrabutylammonium fluoride as a cyclization agent in the synthesis of bactericidal 4-pyridone-3-carboxylic acid derivatives
Bouzard, D.; Di Cesare, P.; Essiz, M.; Jacquet, J. P.; Remuzon, P., Tetrahedron Letters, 1988, 29(16), 1931-4

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
7-chloro-4-oxo-1,8-naphthyridine-3-carboxylates as antibacterials
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 8 h, reflux
Referenz
Method for synthesis of Gemifloxacin main-ring compound
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Toluene ;  rt → 130 °C
Referenz
Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, reflux
1.2 Reagents: Water
Referenz
Preparation of antimicrobial quinolones and heterocyclic compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Preparation of fluoronicotinic acid derivatives as intermediates for naphthyridine antibiotics
, Japan, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Toluene ;  30 min, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Water ;  2 h, rt
Referenz
Structure aided design of chimeric antibiotics
Karoli, Tomislav; Mamidyala, Sreeman K.; Zuegg, Johannes; Fry, Scott R.; Tee, Ernest H. L.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2428-2433

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Oxalyl chloride
Referenz
Preparation of naphthyridinone- and quinolonecarboxylic acids as antibacterial agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Synthesis and antibacterial activity of new 5-substituted 1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
Remuzon, Philippe; Bouzard, Daniel; Di Cesare, Pierre; Dussy, Christian; Jacquet, Jean Pierre; et al, Journal of Heterocyclic Chemistry, 1992, 29(4), 985-9

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ;  1.5 h, 75 - 80 °C
Referenz
Preparation of quinolonecarboxylate derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referenz
Process for preparing quinolonecarboxylic acid esters and 1,8-naphthyridinecarboxylic acid esters
, Japan, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ;  rt → 130 °C; 20 h, 130 °C
1.2 Solvents: Ethanol ;  2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, rt
Referenz
Preparation of quinolonecarboxylic acid derivatives as antibacterial agents
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
1,8-Naphthyridine derivatives
, European Patent Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
One-pot four-step process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using DMF dialkyl acetals
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Preparation of 3-amino-2-arylcarbonylacrylates or -acrylonitriles as intermediates for antibacterial agents
, Japan, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Pyridyl ketone derivatives
, Japan, , ,

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Raw materials

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preparation Products

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